![molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)

2-[(E)-2-phenylethenyl]phenol

Descripción general

Descripción

2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:

Wittig Reaction: This method involves the reaction of benzyl bromide with phosphonate to form the desired stilbene compound.

Horner–Wadsworth–Emmons (HWE) Olefination: This method is similar to the Wittig reaction but uses different reagents to achieve the same result.

Perkin Aldol Condensation: This method involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base.

Transition Metal Coupling: Methods such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki coupling reactions are used to synthesize stilbenes.

Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.

Análisis De Reacciones Químicas

2-[(E)-2-phenylethenyl]phenols undergo various chemical reactions, including:

Reduction: Reduction reactions can convert hydroxystilbenes to their corresponding dihydro derivatives.

Substitution: 2-[(E)-2-phenylethenyl]phenols can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include quinone methides, dihydro derivatives, and substituted stilbenes .

Aplicaciones Científicas De Investigación

2-[(E)-2-phenylethenyl]phenols have a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of hydroxystilbenes involves their interaction with various molecular targets and pathways. For example, resveratrol exerts its effects by modulating the activity of enzymes like tyrosinase, which is involved in melanin synthesis . It also affects signaling pathways related to oxidative stress and inflammation, thereby providing antioxidant and anti-inflammatory benefits .

Comparación Con Compuestos Similares

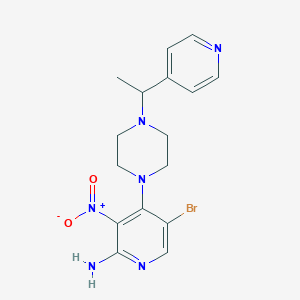

2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:

Resveratrol: A well-known hydroxystilbene with significant health benefits.

Pterostilbene: A dimethoxy analog of resveratrol with improved bioavailability and pharmacokinetic properties.

Oxyresveratrol: Another hydroxystilbene with potent inhibitory effects on tyrosinase activity.

These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.

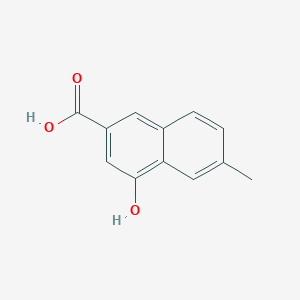

Propiedades

Fórmula molecular |

C14H12O |

|---|---|

Peso molecular |

196.24 g/mol |

Nombre IUPAC |

2-(2-phenylethenyl)phenol |

InChI |

InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |

Clave InChI |

AYPZAZPOYROADP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC=CC=C2O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-](/img/structure/B8792106.png)

methanone](/img/structure/B8792122.png)

![Ethyl [(2,3-dimethylphenyl)oxy]acetate](/img/structure/B8792194.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)